3-Amino-3-ethylpentan-1-ol
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Overview
Description
3-Amino-3-ethylpentan-1-ol is an organic compound with the molecular formula C7H17NO It is a member of the amino alcohol family, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-3-ethylpentan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-ethylpentan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the ketone being converted to the corresponding amine-alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpentan-1-one oxime. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve high yields of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming 3-amino-3-ethylpentan-1-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine, 3-amino-3-ethylpentane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 3-Amino-3-ethylpentan-1-one.
Reduction: 3-Amino-3-ethylpentane.
Substitution: Corresponding amides or other substituted products.
Scientific Research Applications
3-Amino-3-ethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Amino-3-ethylpentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
3-Amino-3-methylpentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-3-ethylhexan-1-ol: Similar structure but with an additional carbon in the chain.
2-Amino-2-ethylpentan-1-ol: Similar structure but with the amino and hydroxyl groups on different carbons.
Uniqueness: 3-Amino-3-ethylpentan-1-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
3-amino-3-ethylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-7(8,4-2)5-6-9/h9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAKZXQNHAOOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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